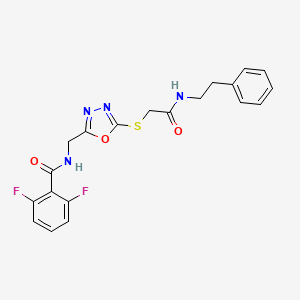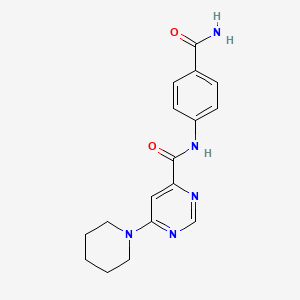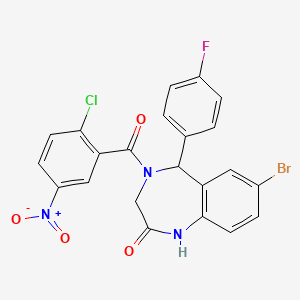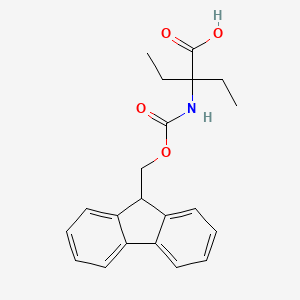![molecular formula C21H18FN3OS B2661197 N-(4-fluorophenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide CAS No. 897463-79-5](/img/structure/B2661197.png)
N-(4-fluorophenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide, also known as FPhIm, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research. FPhIm is a small molecule inhibitor that targets the protein kinase CK2, which has been implicated in the development and progression of various types of cancer.
Scientific Research Applications
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that it can effectively inhibit the growth of various bacterial and fungal species. The mechanism involves disrupting the biosynthesis of essential bacterial lipids, thereby hindering bacterial growth and survival .
Anticancer Properties
The compound has been studied for its anticancer properties, particularly against breast cancer cell lines. It exhibits cytotoxic effects by inducing apoptosis in cancer cells. Molecular docking studies have shown that it binds effectively to cancer cell receptors, making it a promising candidate for cancer therapy .
Anti-inflammatory Effects
Research has demonstrated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .
Antiviral Activity
The compound has been evaluated for its antiviral activity against various RNA and DNA viruses. It has shown inhibitory effects on viral replication, making it a potential candidate for antiviral drug development. This is particularly relevant in the context of emerging viral infections .
Antioxidant Properties
Studies have indicated that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is valuable in the development of anti-aging and neuroprotective therapies .
Antitubercular Activity
The compound has also been investigated for its antitubercular activity. It has shown effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes it a potential candidate for developing new treatments for tuberculosis, especially in drug-resistant cases .
Antidiabetic Potential
Preliminary studies suggest that the compound may have antidiabetic properties. It can enhance insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for managing diabetes .
Neuroprotective Effects
The compound has shown promise in neuroprotection. It can protect neurons from oxidative stress and apoptosis, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-14-2-6-16(7-3-14)19-12-25-18(13-27-21(25)24-19)10-20(26)23-11-15-4-8-17(22)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEQSOGQPRAUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2661114.png)







![2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid](/img/structure/B2661126.png)
![3-chloro-1-benzothiophene-2-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2661127.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2661132.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2661134.png)